A Technical Guide to the Structural Elucidation of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde
A Technical Guide to the Structural Elucidation of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde
This document provides an in-depth, methodology-focused guide for the comprehensive structural elucidation of the target molecule, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the logical workflow and causal reasoning behind experimental choices, ensuring a self-validating approach to confirming the molecular structure.
Introduction and Strategic Overview
Substituted benzaldehydes are a cornerstone of synthetic chemistry, serving as versatile intermediates in the pharmaceutical, fragrance, and polymer industries. Their rich chemical reactivity, governed by the nature and position of substituents on the aromatic ring, makes precise structural confirmation an absolute necessity. The target molecule, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, with its multiple functional groups and specific substitution pattern, presents an excellent case study for the application of modern spectroscopic techniques.
The molecular formula is C₁₅H₂₀O₃, corresponding to a molecular weight of 248.32 g/mol .[1][2] The elucidation process is a systematic workflow, beginning with mass spectrometry to determine the molecular weight and formula, followed by infrared spectroscopy to identify functional groups. The core of the analysis lies in a suite of Nuclear Magnetic Resonance (NMR) experiments, from 1D (¹H, ¹³C) to 2D correlation spectroscopy (COSY, HSQC, HMBC), which collectively map the molecule's atomic connectivity.[3][4]
The logical flow of this process is crucial. Each subsequent experiment is designed to build upon the data from the last, creating a network of interlocking evidence that culminates in an unambiguous structural assignment.
Caption: Overall workflow for structural elucidation.
Mass Spectrometry (MS): The First Step
Mass spectrometry provides the foundational data points: the molecular weight and, through high-resolution analysis, the elemental composition. This information is critical for establishing the molecular formula and guiding the interpretation of all subsequent data.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) is injected into the instrument.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Data Interpretation and Expected Results
The mass spectrum will provide the molecular ion peak (M⁺) and a pattern of fragment ions. The presence of a prominent molecular ion peak is characteristic of aromatic compounds due to the stability of the ring system.
Key Expected Fragmentation Patterns:
-
Molecular Ion (M⁺): The primary peak should be observed at m/z = 248, corresponding to the molecular weight of C₁₅H₂₀O₃.
-
Loss of Hydrogen (M-1): A peak at m/z = 247 is expected due to the loss of the aldehydic hydrogen, a common fragmentation for aromatic aldehydes.[5]
-
Loss of Ethoxy Radical (M-45): Cleavage of the ethoxy group would result in a fragment at m/z = 203.
-
Loss of Isopropyl Radical (M-43): α-cleavage of the isopropoxy group can lead to a fragment at m/z = 205.
-
Benzylic Cleavage: The allyl group can undergo cleavage, although rearrangement ions are also common.[6]
| Ion | m/z (Expected) | Identity | Notes |
| [C₁₅H₂₀O₃]⁺ | 248 | Molecular Ion (M⁺) | Confirms molecular weight. |
| [C₁₅H₁₉O₃]⁺ | 247 | [M-H]⁺ | Loss of aldehydic proton.[5][7] |
| [C₁₃H₁₅O₃]⁺ | 229 | [M-CH₃-H₂O]⁺ | Complex rearrangement. |
| [C₁₂H₁₅O₃]⁺ | 207 | [M-C₃H₅]⁺ | Loss of allyl group. |
| [C₁₃H₁₇O₂]⁺ | 205 | [M-C₂H₅O+2H]⁺ | Rearrangement post-ethoxy loss. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: An IR beam is passed through the crystal, and the resulting spectrum of absorbance vs. wavenumber is recorded.
Data Interpretation and Expected Results
The IR spectrum will confirm the presence of the aldehyde, aromatic ring, ether linkages, and the allyl group's double bond.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| ~3080 | C-H (Aromatic & Vinylic) | Stretch | Medium to weak |
| 2980-2850 | C-H (Aliphatic) | Stretch | Strong, multiple bands |
| ~2850, ~2750 | C-H (Aldehyde) | Stretch (Fermi doublet) | Two weak to medium bands, highly diagnostic.[8] |
| ~1705 | C=O (Aromatic Aldehyde) | Stretch | Strong, sharp. Conjugation lowers frequency from ~1730 cm⁻¹.[9][10] |
| ~1640 | C=C (Allyl) | Stretch | Medium, sharp |
| ~1600, ~1480 | C=C (Aromatic) | Ring Stretch | Medium to strong, sharp |
| ~1250-1000 | C-O (Ether) | Stretch | Strong, broad region for aryl-alkyl ethers |
| ~915, ~995 | =C-H (Allyl) | Out-of-plane bend | Strong, characteristic of a monosubstituted alkene.[8] |
The presence of the strong C=O stretch around 1705 cm⁻¹ and the distinctive Fermi doublet for the aldehydic C-H are key confirmatory signals.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for organic structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[13][14] A combination of 1D and 2D experiments is required for a complete and unambiguous assignment.[15]
Caption: Logical workflow for NMR-based structural analysis.
Atom Numbering Convention
For clarity in spectral assignments, the following numbering scheme will be used: (Self-generated image for illustrative purposes)
Caption: Atom numbering scheme for NMR assignments.
¹H NMR Spectroscopy
This experiment identifies all unique proton environments in the molecule.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
Expected ¹H NMR Data (Predicted):
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
| H7 (CHO) | ~9.85 | s | 1H | - | Deshielded aldehyde proton.[16] |
| H2, H6 | ~7.35 | s | 2H | - | Aromatic protons, equivalent due to meta position relative to CHO. |
| H13 (Allyl) | ~5.95 | m | 1H | J≈17, 10, 7 | Vinylic proton coupled to H12 and H14. |
| H14a, H14b | ~5.10 | m | 2H | J≈17, 10, 1.5 | Diastereotopic terminal vinylic protons. |
| H8 (iPr) | ~4.60 | sept | 1H | J≈6.0 | Methine proton of isopropoxy group, split by 6 methyl protons. |
| H10 (Et) | ~4.15 | q | 2H | J≈7.0 | Methylene protons of ethoxy group, split by methyl protons. |
| H12 (Allyl) | ~3.40 | d | 2H | J≈7.0 | Allylic protons adjacent to the aromatic ring. |
| H11 (Et) | ~1.45 | t | 3H | J≈7.0 | Methyl protons of ethoxy group. |
| H9 (iPr) | ~1.40 | d | 6H | J≈6.0 | Methyl protons of isopropoxy group. |
¹³C NMR and DEPT-135 Spectroscopy
This combination of experiments identifies all unique carbon atoms and classifies them by the number of attached protons (CH₃, CH₂, CH, or C).
Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
Expected ¹³C NMR & DEPT-135 Data (Predicted):
| Carbon(s) | Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |
| C7 (CHO) | ~191.0 | Positive (CH) | Aldehyde carbonyl carbon. |
| C4, C5 | ~150-155 | No Signal (C) | Aromatic carbons attached to oxygen (quaternary). |
| C13 (Allyl) | ~137.0 | Positive (CH) | Internal alkene carbon. |
| C1 | ~131.0 | No Signal (C) | Aromatic carbon attached to the aldehyde (quaternary). |
| C3 | ~129.0 | No Signal (C) | Aromatic carbon attached to the allyl group (quaternary). |
| C2, C6 | ~109.0 | Positive (CH) | Aromatic methine carbons. |
| C14 (Allyl) | ~116.0 | Negative (CH₂) | Terminal alkene carbon. |
| C8 (iPr) | ~71.0 | Positive (CH) | Isopropoxy methine carbon. |
| C10 (Et) | ~64.0 | Negative (CH₂) | Ethoxy methylene carbon. |
| C12 (Allyl) | ~34.0 | Negative (CH₂) | Allylic methylene carbon. |
| C9 (iPr) | ~22.0 | Positive (CH₃) | Isopropoxy methyl carbons. |
| C11 (Et) | ~15.0 | Positive (CH₃) | Ethoxy methyl carbon. |
2D NMR: Connecting the Pieces
2D NMR experiments are essential for assembling the fragments identified by 1D NMR into a coherent structure.[17]
Protocol:
-
Sample Preparation: A slightly more concentrated sample (~15-20 mg in 0.6 mL CDCl₃) is preferred for 2D experiments to improve signal-to-noise.
-
Acquisition: Standard pulse programs for COSY, HSQC, and HMBC are run on the spectrometer.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds.[18] It is invaluable for identifying spin systems.
-
Expected Correlations:
-
H10 (4.15 ppm) ↔ H11 (1.45 ppm) - Confirms the ethoxy group.
-
H8 (4.60 ppm) ↔ H9 (1.40 ppm) - Confirms the isopropoxy group.
-
H13 (5.95 ppm) ↔ H12 (3.40 ppm) and H14 (5.10 ppm) - Confirms the allyl group spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[19] It definitively links the ¹H and ¹³C assignments.
-
Expected Correlations:
-
H7 (9.85 ppm) ↔ C7 (191.0 ppm)
-
H2/H6 (7.35 ppm) ↔ C2/C6 (109.0 ppm)
-
H13 (5.95 ppm) ↔ C13 (137.0 ppm)
-
H14 (5.10 ppm) ↔ C14 (116.0 ppm)
-
H8 (4.60 ppm) ↔ C8 (71.0 ppm)
-
H10 (4.15 ppm) ↔ C10 (64.0 ppm)
-
H12 (3.40 ppm) ↔ C12 (34.0 ppm)
-
H11 (1.45 ppm) ↔ C11 (15.0 ppm)
-
H9 (1.40 ppm) ↔ C9 (22.0 ppm)
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for final structure confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH).[18][19] This allows for the connection of different spin systems across quaternary (non-protonated) carbons.
Caption: Key HMBC correlations for assigning the aromatic ring.
-
Crucial HMBC Correlations for Final Assembly:
-
Aldehyde Placement: The aldehyde proton (H7, ~9.85 ppm) must show correlations to C1, C2, and C6. This unequivocally places the aldehyde at the C1 position.
-
Allyl Group Placement: The benzylic allyl protons (H12, ~3.40 ppm) will correlate to C2, C3, and C4. The correlation to the quaternary C3 is the key link.
-
Ethoxy Group Placement: The methylene protons of the ethoxy group (H10, ~4.15 ppm) must correlate to the quaternary aromatic carbon C5.
-
Isopropoxy Group Placement: The methine proton of the isopropoxy group (H8, ~4.60 ppm) must correlate to the quaternary aromatic carbon C4.
-
Ring Connectivity: The aromatic proton H2 will correlate to C1, C3, and C4, while H6 will correlate to C1, C4, and C5, confirming the overall substitution pattern.
-
Conclusion: A Self-Validating Structural Proof
The structural elucidation of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is achieved through a systematic and hierarchical application of analytical techniques. Mass spectrometry establishes the molecular formula. FTIR confirms the presence of key functional groups. 1D NMR provides a census of proton and carbon environments. Finally, 2D NMR experiments (COSY, HSQC, and particularly HMBC) serve as the definitive proof, weaving the individual structural fragments into a single, validated molecular architecture. Each piece of data corroborates the others, leading to a high-confidence and unambiguous structural assignment essential for any further research or development activities.
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